3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenol
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Overview
Description
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenol is a chemical compound that features a methoxy group, a phenol group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenol typically involves the condensation of 4-methyl-1H-imidazole with 3-methoxy-4-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-1-yl)phenol
- 4-(1H-imidazol-1-yl)methylbenzoic acid
- 3-methoxy-4-(1H-imidazol-1-yl)phenol
Uniqueness
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenol is unique due to the presence of both a methoxy group and a methyl-substituted imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-methoxy-4-(4-methylimidazol-1-yl)phenol |
InChI |
InChI=1S/C11H12N2O2/c1-8-6-13(7-12-8)10-4-3-9(14)5-11(10)15-2/h3-7,14H,1-2H3 |
InChI Key |
NLCKMGDTJGNGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)O)OC |
Origin of Product |
United States |
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